Cas no 85182-08-7 (3-(azidomethyl)oxolane)

3-(azidomethyl)oxolane 化学的及び物理的性質
名前と識別子
-
- FURAN, 3-(AZIDOMETHYL)TETRAHYDRO-
- 3-(Azidomethyl)tetrahydrofuran
- 3-(azidomethyl)oxolane
- DB-424048
- 85182-08-7
- SCHEMBL13688457
- AKOS010630513
- MTQUFUWHSLBOND-UHFFFAOYSA-N
- EN300-120076
- KDA18208
- F1907-4180
- 3-azidomethyl-tetrahydro-furan
-
- インチ: InChI=1S/C5H9N3O/c6-8-7-3-5-1-2-9-4-5/h5H,1-4H2
- InChIKey: MTQUFUWHSLBOND-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 127.074561919Da
- どういたいしつりょう: 127.074561919Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 23.6Ų
3-(azidomethyl)oxolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120076-5.0g |
3-(azidomethyl)oxolane |
85182-08-7 | 95% | 5g |
$2028.0 | 2023-05-02 | |
Life Chemicals | F1907-4180-0.5g |
3-(azidomethyl)oxolane |
85182-08-7 | 95% | 0.5g |
$490.0 | 2023-09-07 | |
Enamine | EN300-120076-2.5g |
3-(azidomethyl)oxolane |
85182-08-7 | 95% | 2.5g |
$1370.0 | 2023-05-02 | |
Life Chemicals | F1907-4180-1g |
3-(azidomethyl)oxolane |
85182-08-7 | 95% | 1g |
$673.0 | 2023-09-07 | |
TRC | A218216-1g |
3-(azidomethyl)oxolane |
85182-08-7 | 1g |
$ 660.00 | 2022-06-08 | ||
Enamine | EN300-120076-1.0g |
3-(azidomethyl)oxolane |
85182-08-7 | 95% | 1g |
$699.0 | 2023-05-02 | |
TRC | A218216-500mg |
3-(azidomethyl)oxolane |
85182-08-7 | 500mg |
$ 435.00 | 2022-06-08 | ||
Enamine | EN300-120076-500mg |
3-(azidomethyl)oxolane |
85182-08-7 | 95.0% | 500mg |
$218.0 | 2023-10-03 | |
Enamine | EN300-120076-1000mg |
3-(azidomethyl)oxolane |
85182-08-7 | 95.0% | 1000mg |
$314.0 | 2023-10-03 | |
A2B Chem LLC | AV50006-1g |
3-(azidomethyl)oxolane |
85182-08-7 | 96% | 1g |
$310.00 | 2024-04-19 |
3-(azidomethyl)oxolane 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-(azidomethyl)oxolaneに関する追加情報
Introduction to Furan, 3-(Azidomethyl)Tetrahydro- (CAS No. 85182-08-7)
Furan, a heterocyclic compound with a five-membered ring containing one oxygen atom, has been a subject of extensive research in organic chemistry due to its unique electronic properties and versatility in synthetic applications. Among the various derivatives of furan, 3-(Azidomethyl)Tetrahydro-Furan (CAS No. 85182-08-7) stands out as a significant compound with promising applications in fields such as click chemistry, medicinal chemistry, and polymer science. This article delves into the structural characteristics, synthetic methods, and recent advancements in the utilization of this compound.
The molecular structure of Furan, 3-(Azidomethyl)Tetrahydro- comprises a tetrahydrofuran ring substituted with an azidomethyl group at the third position. The tetrahydrofuran ring is a saturated derivative of furan, which imparts stability and reactivity to the molecule depending on the substituents present. The azidomethyl group (-CH₂-N₃), a functional group containing an azide moiety (-N₃), is known for its participation in various click reactions such as the Huisgen cycloaddition reaction. This makes it an invaluable component in the synthesis of complex molecules and materials.
Recent studies have highlighted the potential of Furan, 3-(Azidomethyl)Tetrahydro- in the development of novel drug delivery systems. Researchers have explored its ability to act as a precursor for bioactive molecules by incorporating it into polymer networks or nanoparticles. For instance, a study published in the Journal of Controlled Release demonstrated that this compound can be used to synthesize stimuli-responsive polymers that release drugs under specific conditions such as pH or temperature changes.
In addition to its role in drug delivery systems, Furan, 3-(Azidomethyl)Tetrahydro- has found applications in polymer science. By incorporating this compound into polymeric materials through click chemistry reactions, scientists have developed materials with enhanced mechanical properties and biocompatibility. A research team from Stanford University reported that the use of this compound as a building block for polyurethanes resulted in materials with improved elasticity and durability.
The synthesis of Furan, 3-(Azidomethyl)Tetrahydro- involves several methods, each offering distinct advantages depending on the scale and desired purity of the product. One common approach is through the alkylation of tetrahydrofuran using sodium azide (NaN₃). This reaction typically requires mild conditions and can be carried out efficiently using phase-transfer catalysts to ensure high yields and selectivity.
Pioneering research has also explored the use of enzymatic catalysis for the synthesis of this compound. Enzymes such as azide hydrolases have been employed to facilitate the formation of the azidomethyl group under biocatalytic conditions. This green chemistry approach not only reduces environmental impact but also enhances the sustainability of chemical processes.
In conclusion, Furan, 3-(Azidomethyl)Tetrahydro- (CAS No. 85182-08-7) is a versatile compound with significant potential across multiple disciplines within organic chemistry. Its unique functional groups and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in areas such as drug delivery systems and polymer science.
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